
2-Methyl-1-(4-methyl-1,4-diazepan-1-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(4-methyl-1,4-diazepan-1-yl)propan-2-amine is a chemical compound with a unique structure that includes a diazepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methyl-1,4-diazepan-1-yl)propan-2-amine typically involves the reaction of appropriate amines with diazepane derivatives. One common method involves the use of transaminase-mediated synthesis, which allows for the production of enantiopure compounds . This method is advantageous due to its high selectivity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Companies like ChemScene provide bulk custom synthesis and procurement services for such compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(4-methyl-1,4-diazepan-1-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product is formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Methyl-1-(4-methyl-1,4-diazepan-1-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(4-methyl-1,4-diazepan-1-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is believed to interact with enzymes and receptors in biological systems, influencing various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methyl-1,4-diazepan-1-yl)ethanamine: This compound has a similar diazepane ring structure and is used in similar applications.
1-Methyl-1,4-diazepan-2-one: Structurally similar to diazepam, this compound targets gamma-aminobutyric acid (GABA) receptors.
Uniqueness
2-Methyl-1-(4-methyl-1,4-diazepan-1-yl)propan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C10H23N3 |
|---|---|
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
2-methyl-1-(4-methyl-1,4-diazepan-1-yl)propan-2-amine |
InChI |
InChI=1S/C10H23N3/c1-10(2,11)9-13-6-4-5-12(3)7-8-13/h4-9,11H2,1-3H3 |
Clave InChI |
BAOJZAPJLVEOGB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN1CCCN(CC1)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


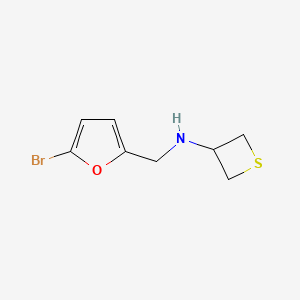
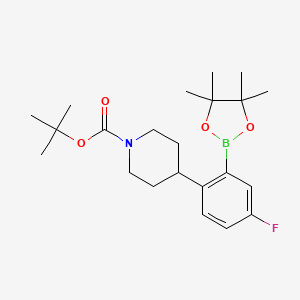
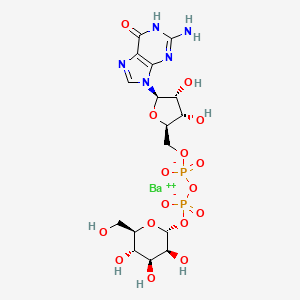
![2-(Pentan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15278116.png)
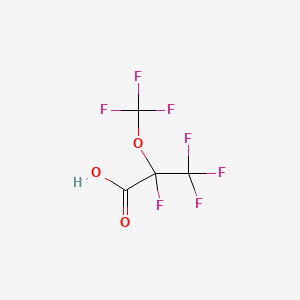

![6-Methyl-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B15278140.png)
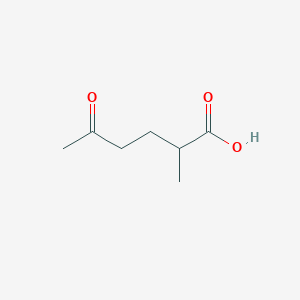
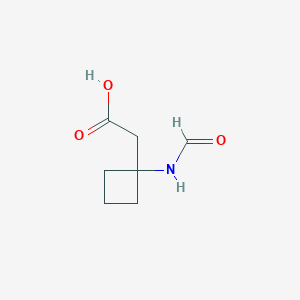
![2-Oxa-5-azaspiro[3.5]nonan-8-one](/img/structure/B15278174.png)
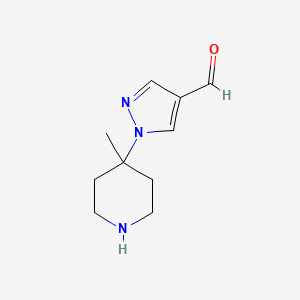
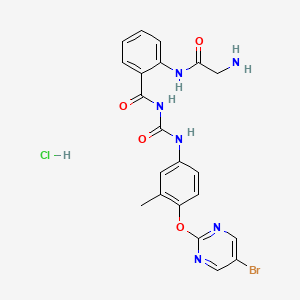
![Methyl 6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B15278192.png)
![5-Isopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B15278203.png)
